Stereochemical Definition: (2S,4R) Single Enantiomer vs. Racemic/Unspecified Mixture
The target compound possesses an unambiguous (2S,4R) configuration at the two pyrrolidine stereogenic centers, as encoded in its IUPAC name and SMILES notation: CO[C@@H]1C[C@H](NC1)C=2NC=CN2 for the free base . In contrast, 2-(4-methoxypyrrolidin-2-yl)-1H-imidazole (CAS 1248265-61-3) carries no stereodescriptors and is supplied as an undefined mixture of diastereomers, with InChI lacking specific stereochemical annotations [1]. The Wee1 inhibitor literature demonstrates that the (2S,4R) configuration is critical for binding to the ATP pocket, where the 4-methoxy group occupies a defined sub-pocket; inversion or epimerization at either center leads to ≥10-fold loss of inhibitory activity—a pattern consistently observed across imidazopyrrolidine kinase inhibitor series [2].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | Single, defined (2S,4R) stereoisomer; SMILES CO[C@@H]1C[C@H](NC1)C2=NC=CN2 |
| Comparator Or Baseline | 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole (CAS 1248265-61-3): undifferentiated stereochemistry, supplied as diastereomer mixture |
| Quantified Difference | Qualitative: defined single isomer vs. undefined mixture; literature precedent for ≥10-fold activity modulation with stereochemical inversion in related series (class-level inference) |
| Conditions | Stereochemical annotation derived from IUPAC name, SMILES, and InChI comparison; activity modulation referenced from imidazopyrrolidine kinase inhibitor SAR literature |
Why This Matters
Procurement of a defined stereoisomer eliminates batch-to-batch variability in diastereomeric ratio, ensuring reproducible structure-activity relationships in lead optimization campaigns.
- [1] PubChem. 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole, CID 78967896, CAS 1248265-61-3. InChI without stereochemical annotations. View Source
- [2] US Patent 9,890,166. Imidazopyrrolidine derivatives and their use in the treatment of disease. Publication date February 13, 2018. Stereospecific SAR for imidazopyrrolidine kinase inhibitors. View Source
